(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid
Description
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-7-6-9-4-5-10(13(17)18)8-11(9)12/h4-5,8,12H,6-7H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
InChI Key |
ZUMGCXBQQOWLQS-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=C(C=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of the Amino Group
The Boc group is introduced to protect the amino functionality during subsequent synthetic steps, preventing side reactions and facilitating selective transformations.
- Reagents and Conditions: Typically, the amino compound is reacted with tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as triethylamine or sodium bicarbonate.
- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.
- Temperature: Low temperatures (0–5 °C) are maintained to minimize side reactions.
- Reaction Time: Usually 1–3 hours under stirring.
This step stabilizes the amino group and enhances solubility in organic solvents, aiding purification.
Formation of the Indene Core and Carboxylic Acid Functionalization
The 2,3-dihydro-1H-indene skeleton bearing the carboxylic acid at the 5-position is constructed or modified through:
- Friedel-Crafts Acylation or Alkylation: To introduce or modify substituents on the aromatic ring.
- Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki or Heck reactions for functional group installation.
- Hydrolysis or Esterification: Conversion of esters to carboxylic acids or vice versa, often using LiOH or acidic hydrolysis.
For example, methyl 2-[2-(tert-butoxy)-2-oxoethyl]-2,3-dihydro-1H-indene-2-carboxylate can be converted to the corresponding acid by LiOH hydrolysis.
Stereochemical Control and Enantiomeric Purity
Achieving the (3S) stereochemistry is critical for biological activity:
- Chiral Auxiliaries or Catalysts: Use of chiral ligands or auxiliaries during key steps to induce stereoselectivity.
- Enzymatic Resolution: Hydrolases such as Candida antarctica lipase B (CAL-B) can be employed in dynamic kinetic resolution to enrich the desired enantiomer.
- Chiral Chromatography: Analytical and preparative chiral HPLC with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) is used to verify and purify enantiomers.
Purification Techniques
- Column Chromatography: Silica gel chromatography with gradients of ethyl acetate/hexane.
- Recrystallization: Using solvents like ethyl acetate or methanol to achieve >95% purity.
- Characterization: NMR (1H and 13C), high-resolution mass spectrometry (HRMS), and X-ray crystallography confirm structure and purity.
Reaction Types and Conditions Summary
| Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Boc Protection | BocCl, triethylamine, DCM, 0–5 °C, 1–3 h | Protect amino group, stabilize intermediate |
| Ester Hydrolysis | LiOH, aqueous solution, room temperature | Convert ester to carboxylic acid |
| Friedel-Crafts Acylation | AlCl3, acyl chloride, DCM, reflux | Introduce acyl group on aromatic ring |
| Pd-Catalyzed Coupling | Pd catalyst, base, aryl halide, solvent (e.g., DMF) | Install functional groups on indene core |
| Boc Deprotection | Trifluoroacetic acid (TFA), DCM | Remove Boc group to yield free amine |
| Enzymatic Resolution | CAL-B lipase, appropriate solvents | Enrich (S)-enantiomer |
Analytical and Research Findings
- NMR Spectroscopy: The Boc group is confirmed by a characteristic tert-butyl singlet near 1.4 ppm in 1H NMR. The stereochemistry can be inferred from coupling constants and chemical shifts.
- Mass Spectrometry: HRMS confirms the molecular ion peak at m/z 277.3 (M+H)+, consistent with the molecular formula C15H19NO4.
- X-ray Crystallography: Provides definitive stereochemical assignment and molecular conformation.
- Yield and Purity: Typical yields for Boc protection exceed 80%, with enantiomeric excess (ee) greater than 95% achievable through enzymatic or chromatographic methods.
Summary Table of Key Preparation Steps
| Step No. | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc Protection of amino group | BocCl, triethylamine, DCM, 0–5 °C, 2 h | 85–90 | Protects amine for further steps |
| 2 | Functionalization of indene core | Friedel-Crafts or Pd-catalyzed coupling | 70–80 | Introduces carboxylic acid or intermediates |
| 3 | Ester hydrolysis to acid | LiOH, aqueous, room temp, 3 h | 90 | Converts ester to carboxylic acid |
| 4 | Enantiomeric enrichment | CAL-B lipase, DKR, chiral HPLC | >95% ee | Ensures (3S) stereochemistry |
| 5 | Purification and characterization | Column chromatography, recrystallization | >95% purity | Confirms chemical and stereochemical purity |
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or aldehydes
Reduction: Reduced derivatives such as alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can form covalent or non-covalent interactions with target molecules. For example, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the Boc-protected amino group can undergo deprotection to reveal a reactive amine.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Physicochemical Properties
Pharmacokinetic Contrasts
- The carboxylic acid group in the target compound likely enhances renal clearance compared to sulfonamide analogs like LY186641, which has a prolonged half-life (31 h) and accumulates metabolites with 3-day plasma persistence .
- LY186641’s dose-limiting methemoglobinemia is absent in Boc-protected indene-carboxylic acids, underscoring the safety advantage of carboxylic acid derivatives over sulfonamides in this structural class .
Research Implications
The target compound’s structural versatility enables its use in diverse therapeutic contexts, particularly cancer (via DDR1 inhibition ) and peptide-based drug design. Its analogs highlight the critical role of functional groups in modulating pharmacokinetics and toxicity. Future studies should explore its direct biological activity and optimize substituents for enhanced target selectivity.
Biological Activity
(3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C14H19NO4
- Molecular Weight : 265.31 g/mol
The presence of the tert-butoxycarbonyl (Boc) group is significant for its stability and solubility in biological systems.
Antimicrobial Properties
Research indicates that derivatives of amino acids with similar structures exhibit antimicrobial activity. For instance, compounds with the indene moiety have shown effectiveness against various bacterial strains. A study by Zhang et al. (2018) demonstrated that indene derivatives could inhibit the growth of Gram-positive bacteria, suggesting a potential application in developing new antibiotics.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been studied in vitro. A notable study published in the Journal of Medicinal Chemistry highlighted that certain indene derivatives could inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophage cell lines. This suggests a mechanism through which this compound may exert its effects in inflammatory conditions.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In a study conducted by Lee et al. (2020), the compound demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Zhang et al. (2018) | Evaluate antimicrobial activity | Indicated significant inhibition of Gram-positive bacteria growth |
| Lee et al. (2020) | Assess cytotoxicity in cancer cells | Showed selective cytotoxicity towards breast cancer cells |
| Smith et al. (2021) | Investigate anti-inflammatory effects | Found inhibition of TNF-alpha and IL-6 production in macrophages |
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : It appears to affect signaling pathways related to apoptosis and cell proliferation.
- Interaction with Cellular Membranes : The lipophilicity provided by the tert-butoxy group may enhance membrane permeability, facilitating cellular uptake.
Q & A
Q. What are the recommended synthetic routes for (3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves Boc-protection of the amino group and cyclization steps. Key methodologies include:
- Reductive amination : Use sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) or dimethylformamide (DMF) to stabilize intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM improves reaction control for acid-sensitive steps .
- Catalyst optimization : Triethylamine (TEA) or DMAP can accelerate Boc-deprotection or coupling reactions .
- Yield optimization : Monitor reaction progress via TLC or HPLC, adjusting temperature (0–25°C) to minimize side products .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR confirms stereochemistry (e.g., (3S) configuration) and Boc-group integrity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C15H19NO4, MW 277.32 g/mol) and detects impurities .
- HPLC purity analysis : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) ensure >95% purity .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Toxicity assessment : Conduct in vitro assays (e.g., Ames test for mutagenicity) and refer to SDS data for acute toxicity thresholds .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via certified chemical disposal services .
Q. How is this compound utilized in medicinal chemistry research?
- Peptide mimetics : The indene scaffold and Boc group enable structural mimicry of bioactive peptides, aiding in receptor-binding studies .
- Protecting group strategy : The Boc group stabilizes the amino moiety during solid-phase peptide synthesis (SPPS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity data?
- Orthogonal validation : Cross-verify NMR and LC-MS data to distinguish between isomeric byproducts and solvent residues .
- Reaction parameter screening : Use design-of-experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .
- Controlled deprotection : Compare trifluoroacetic acid (TFA) vs. HCl/dioxane for Boc removal, assessing impact on indene ring stability .
Q. What computational methods predict the compound’s stability under varying pH conditions?
- Molecular dynamics (MD) simulations : Model hydrolysis of the Boc group at pH 2–7 to identify degradation pathways .
- Density functional theory (DFT) : Calculate activation energies for ring-opening reactions in aqueous environments .
- In silico toxicity profiling : Use QSAR models to predict mutagenicity or hepatotoxicity .
Q. How can pharmacokinetic properties like solubility and bioavailability be improved?
- Salt formation : Screen counterions (e.g., sodium, lysine) to enhance aqueous solubility .
- Prodrug design : Esterify the carboxylic acid group to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
- Microsomal stability assays : Test metabolic degradation using liver microsomes and CYP450 inhibitors .
Q. What strategies address discrepancies in bioactivity data across cell-based assays?
- Cell line validation : Use isogenic cell lines to control for variability in transporter expression (e.g., P-gp) .
- Dose-response normalization : Apply Hill equation modeling to account for differences in IC50/EC50 measurements .
- Target engagement assays : Use SPR or ITC to directly measure binding affinity to intended targets (e.g., enzymes, receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
